CAY10441 (CAY10441) is a synthetic compound developed for research purposes. [] It is classified as a potent and selective antagonist of the prostacyclin (IP) receptor. [] This receptor is a key component of the prostacyclin signaling pathway, which plays crucial roles in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation. [] [] [] [] Researchers utilize CAY10441 to block IP receptor activation, allowing them to investigate the specific roles of the prostacyclin pathway in diverse biological systems and disease models.
RO1138452 was developed as part of a series of compounds aimed at targeting the prostacyclin receptor due to its involvement in cardiovascular diseases and pain mechanisms. It is classified as a prostaglandin receptor antagonist with a specific focus on the IP receptor. The compound has been studied extensively for its pharmacological properties and mechanisms of action, particularly in relation to pain relief and anti-inflammatory effects .
The synthesis of RO1138452 involves multiple steps that include the construction of its imidazoline core structure. The synthetic pathway typically begins with the formation of the imidazoline ring, followed by the introduction of various substituents that enhance its receptor affinity and selectivity.
Key parameters in the synthesis process include:
RO1138452 has a molecular formula of with a molecular weight of 345.87 g/mol. Its structure features an imidazoline ring, which is crucial for its interaction with the prostacyclin receptor.
RO1138452 primarily functions as an antagonist by inhibiting the activation of the IP receptor, which is involved in several signaling pathways related to pain and inflammation. The compound exhibits a pseudo-irreversible binding mechanism, allowing for sustained antagonistic effects even after dissociation from the receptor.
The mechanism by which RO1138452 exerts its effects involves competitive antagonism at the prostacyclin IP receptor. By blocking this receptor, RO1138452 prevents prostacyclin from exerting its vasodilatory and anti-inflammatory effects.
RO1138452 exhibits several important physical and chemical properties:
The primary applications of RO1138452 lie within pharmacology, particularly in research focused on pain management and inflammatory diseases. Its selective antagonism at the IP receptor positions it as a potential therapeutic agent for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3